ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate
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Overview
Description
ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group, the methoxybenzylamine moiety, and the ethyl ester group. Common reagents used in these reactions include fluorobenzene, methoxybenzylamine, and ethyl chloroformate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce analogs with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate include other quinoline derivatives with different substituents. Examples include:
- Ethyl 2-(4-chlorophenyl)-4-(2-((4-methoxybenzyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
- Ethyl 2-(4-bromophenyl)-4-(2-((4-methoxybenzyl)amino)-2-oxoethoxy)quinoline-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O5/c1-3-35-28(33)20-8-13-24-23(14-20)26(15-25(31-24)19-6-9-21(29)10-7-19)36-17-27(32)30-16-18-4-11-22(34-2)12-5-18/h4-15H,3,16-17H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPIWIJDGXIRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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